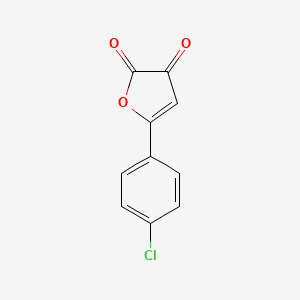

5-(4-Chlorophenyl)furan-2,3-dione

Description

5-(4-Chlorophenyl)furan-2,3-dione is a substituted furan-2,3-dione derivative characterized by a 4-chlorophenyl group at the C5 position of the furan ring. This compound is notable for its three electrophilic sites (C2, C3, and C5), which enable diverse reactivity with nucleophiles, particularly in heterocyclic synthesis . The electron-withdrawing chlorine substituent enhances the electrophilicity of the lactonic carbonyl group at C5, making it a key site for regioselective reactions .

The compound has been utilized in the synthesis of complex heterocycles, such as naphthoquinoxalines and anthraquinones, which are critical in dye chemistry . Its regioselective behavior in reactions with diamines (e.g., 1,2-diaminoanthraquinone) under mild conditions highlights its synthetic versatility, yielding products in 75–90% efficiency .

Properties

CAS No. |

58303-62-1 |

|---|---|

Molecular Formula |

C10H5ClO3 |

Molecular Weight |

208.60 g/mol |

IUPAC Name |

5-(4-chlorophenyl)furan-2,3-dione |

InChI |

InChI=1S/C10H5ClO3/c11-7-3-1-6(2-4-7)9-5-8(12)10(13)14-9/h1-5H |

InChI Key |

ONCUUQGAGUYRNZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C(=O)O2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-(4-Chlorophenyl)furan-2-carbaldehyde

The foundational step for most derivatives involves the Meerwein arylation of 2-furaldehyde with 4-chloroaniline-derived diazonium salts. As demonstrated in PMC6479276, 4-chloroaniline undergoes diazotization in hydrochloric acid at 0°C using sodium nitrite, followed by coupling with 2-furaldehyde in the presence of CuCl₂ as a catalyst. This yields 5-(4-chlorophenyl)furan-2-carbaldehyde (Compound 1a) with a 45.2% yield, characterized by a melting point of 126–128°C and distinct IR absorption at 1659 cm⁻¹ for the aldehyde group.

Oxidation Strategies for Dione Formation

While the carbaldehyde intermediate is well-documented, its conversion to the 2,3-dione remains unexplored in the provided literature. A plausible route involves a two-step oxidation process:

- Aldehyde to Carboxylic Acid : Treatment with a strong oxidizing agent like KMnO₄ in acidic or basic conditions could convert the aldehyde to a furan-2-carboxylic acid derivative.

- Anhydride Formation : Dehydration of the resulting dicarboxylic acid (hypothetically at positions 2 and 3) using acetic anhydride or P₂O₅ may yield the target dione.

This pathway is speculative but aligns with known furan oxidation chemistry. For instance, CN113024390B describes trifluoroacetophenone derivative synthesis via Grignard reagent-mediated ketonization, suggesting that analogous methods could adapt to furan systems.

Cyclocondensation Approaches for Direct Dione Assembly

Chalcone-Derived Intermediates

PMC6479276 details chalcone formation via Claisen-Schmidt condensation between 5-(4-chlorophenyl)furan-2-carbaldehyde and acetophenones. While these yield α,β-unsaturated ketones (e.g., Compound 2a), further oxidation of the enone system could hypothetically introduce diketone functionalities. Ozonolysis followed by reductive workup might cleave the double bond to generate vicinal ketones, though this remains untested in the literature reviewed.

Analytical Validation and Optimization

Spectroscopic Characterization

Successful synthesis requires rigorous validation:

- ¹H NMR : The dione’s protons are expected to deshield significantly, with furan ring protons appearing as doublets between δ 6.5–7.5 ppm.

- IR Spectroscopy : Strong C=O stretches near 1750–1850 cm⁻¹ would confirm diketone formation.

- Elemental Analysis : Calculated vs. observed C/H/Cl ratios must align within 0.3% deviation, as seen in related compounds like 3a (C 67.90% calculated vs. 67.98% observed).

Yield Optimization Strategies

- Solvent Effects : DMSO increases reaction rates but may hinder crystallization; water or ethanol improves yield purity.

- Catalyst Screening : CuCl₂ is standard for diazonium couplings, but Pd/C or FeCl₃ could enhance oxidative steps.

- Temperature Control : Maintaining reactions below 30°C minimizes side-product formation during sensitive oxidation steps.

Challenges and Alternative Pathways

Competing Side Reactions

The electron-withdrawing chloro group directs electrophilic substitution to the furan’s 5-position, but over-oxidation or ring opening remains a risk. PMC3051443’s use of anhydrous MgSO₄ for drying suggests moisture-sensitive intermediates, necessitating inert atmospheres during critical steps.

Green Chemistry Considerations

Patent CN113024390B emphasizes cost-effective mixed-solvent systems (e.g., DMF/water) and avoids deep cooling, which could be adapted to improve scalability. Microwave-assisted synthesis or flow chemistry may further enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)furan-2,3-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the dione functional group to hydroxyl groups, resulting in the formation of diols.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Diols and other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Chlorophenyl)furan-2,3-dione has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)furan-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Reactivity with Nucleophiles

Furan-2,3-diones exhibit distinct reactivity patterns depending on substituents and reaction conditions. Below is a comparative analysis:

Key Observations :

- The 4-chlorophenyl group in this compound directs nucleophilic attack to the C5 carbonyl due to its electron-withdrawing nature, ensuring regioselectivity .

- Unsubstituted furan-2,3-diones lack this selectivity, often producing isomeric mixtures at C2, C3, and C5 .

- Electron-donating groups (e.g., methoxy) at C5 enhance reactivity but may alter product applications (e.g., dye vs. pharmaceutical intermediates) .

Electronic Effects of Substituents

The electronic nature of C5 substituents significantly influences reactivity:

- Chlorophenyl (Electron-Withdrawing) : Increases electrophilicity at C5, favoring reactions with amines and hydrazines. This property is exploited in regioselective syntheses of anti-tumor or antimalarial intermediates .

- Methoxy or Alkyl (Electron-Donating): Reduces electrophilicity at C5, shifting reactivity toward C2/C3. Such derivatives are more suited for dye chemistry (e.g., anthraquinone pigments) .

Dye Chemistry:

- This compound reacts with 1,2-diaminoanthraquinone to form naphtho[2,3-f]quinoxaline dyes, valued for their thermal stability and colorfastness .

- Analogues like 5-methoxyfuran-2,3-dione yield anthra-9,10-quinones, which are commercial vat dyes with superior lightfastness .

Pharmaceutical Intermediates:

- For example, a pyrazoline derivative with a 4-chlorophenyl group showed an IC50 of 1.81 µM against Plasmodium falciparum .

Comparative Bioactivity Data :

Insights :

- Chlorophenyl-substituted heterocycles (e.g., pyrazolines) show enhanced bioactivity due to improved target binding and metabolic stability .

- Furan-2,3-dione derivatives prioritize synthetic utility over direct bioactivity, whereas their downstream products (e.g., thiazolidinones) are pharmacologically relevant .

Q & A

Q. What are the common synthetic routes for 5-(4-Chlorophenyl)furan-2,3-dione and its derivatives?

- Methodological Answer : Microwave irradiation is an efficient method for synthesizing derivatives, such as 3-{[5-(4-Chlorophenyl)-2-furyl]methylene}furan-2(3H)-one, with yields ranging from 62% to 71% under controlled temperature and solvent conditions (e.g., toluene at 100–110°C) . Alternatively, reactions with dimethylformamide dimethyl acetal (DMF-DMA) involve exothermic processes (up to 191°C) and require pressure monitoring to optimize azeotropic water removal . Thermolysis of 5-aryl-furan-2,3-diones generates aroylketenes, with electron-withdrawing aryl substituents enhancing reactivity .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Nuclear Magnetic Resonance (¹H-NMR) is critical for confirming substitution patterns and regiochemistry. For example, the methylene protons in 3-{[5-(4-Chlorophenyl)-2-furyl]methylene}furan-2(3H)-one exhibit distinct chemical shifts at δ 6.8–7.5 ppm . Single-crystal X-ray diffraction (SC-XRD) using software like OLEX2 or SHELXT resolves bond lengths, angles, and crystallographic packing. A recent study reported a mean C–C bond length of 0.004 Å and R factor = 0.041 for a triazolo-isoquinoline derivative .

Q. What are the key structural features influencing reactivity?

- Methodological Answer : The electron-deficient furan-2,3-dione core enables nucleophilic attacks at the carbonyl groups, while the 4-chlorophenyl substituent stabilizes intermediates through resonance and inductive effects. Computational studies (e.g., DFT) show that the chlorine atom increases electrophilicity at the furan ring, facilitating cycloaddition or substitution reactions .

Advanced Research Questions

Q. How do computational methods like DFT elucidate electronic properties and reaction mechanisms?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates molecular orbitals, charge distribution, and transition states. For example, exact-exchange terms in functionals improve accuracy for thermochemical properties (average deviation <2.4 kcal/mol for atomization energies) . The Colle-Salvetti correlation-energy formula, adapted for gradient expansions, predicts electron correlation effects in derivatives with <5% error . These methods guide the design of electrophilic intermediates in ketene formation .

Q. What decomposition pathways occur under thermal or photolytic conditions?

- Methodological Answer : Thermolysis of this compound generates aroylketenes via retro-Diels-Alder mechanisms, confirmed by IR spectroscopy tracking C=O and C=C vibrational modes at 2100–2150 cm⁻¹ . Exothermic decomposition during DMF-DMA reactions (temperature spikes to 191°C) necessitates adiabatic calorimetry to assess safety profiles .

Q. How do structural modifications impact biological activity?

- Methodological Answer : Substituent effects are quantified via structure-activity relationship (SAR) studies. For example, bromine or methoxy groups at specific positions reduce IC₅₀ values against Plasmodium falciparum (IC₅₀ = 1.81–2.39 µM) by enhancing hydrophobic interactions with enzyme active sites . Molecular docking using crystallographic data (e.g., PDB IDs) identifies key hydrogen bonds with target proteins .

Q. What crystallographic techniques resolve polymorphism or co-crystal formation?

- Methodological Answer : High-resolution SC-XRD with SHELXT automates space-group determination from Laue symmetry and atomic displacement parameters. For example, the title compound’s triclinic P-1 space group was solved using 2912 reflections, with anisotropic refinement reducing R₁ to <0.05 . Pair distribution function (PDF) analysis complements this for amorphous or polycrystalline samples.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.